4-(6-bromopyrimidin-4-yl)morpholine
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Overview
Description
4-(6-bromopyrimidin-4-yl)morpholine is a chemical compound that belongs to the class of pyrimidine derivatives It is characterized by the presence of a bromine atom at the 6th position of the pyrimidine ring and a morpholine group at the 4th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-bromopyrimidin-4-yl)morpholine typically involves the nucleophilic substitution reaction of a suitable pyrimidine precursor with morpholine. One common method includes the reaction of 6-bromopyrimidine with morpholine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(6-bromopyrimidin-4-yl)morpholine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can engage in coupling reactions with other aromatic compounds, forming more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in solvents like dimethylformamide.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminopyrimidine derivative, while oxidation can produce a pyrimidine oxide.
Scientific Research Applications
4-(6-bromopyrimidin-4-yl)morpholine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting cancer and infectious diseases.
Biological Studies: The compound is employed in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Materials Science: It is utilized in the development of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(6-bromopyrimidin-4-yl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and morpholine group contribute to its binding affinity and specificity. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-(6-bromopyrimidin-4-yl-2,5-d2)morpholine-2,2,3,3,5,5,6,6-d8: A deuterated analog used in isotopic labeling studies.
4-((6-bromopyridin-2-yl)methyl)morpholine: A structurally similar compound with a pyridine ring instead of a pyrimidine ring.
Uniqueness
4-(6-bromopyrimidin-4-yl)morpholine is unique due to the presence of both a bromine atom and a morpholine group on the pyrimidine ring. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and materials science.
Properties
CAS No. |
1017781-95-1 |
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Molecular Formula |
C8H10BrN3O |
Molecular Weight |
244.1 |
Purity |
95 |
Origin of Product |
United States |
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